molecular formula C8H12ClF5S B6321486 Pentane, 5-[(3-chloropropyl)thio]-1,1,1,2,2-pentafluoro- CAS No. 199730-47-7

Pentane, 5-[(3-chloropropyl)thio]-1,1,1,2,2-pentafluoro-

Cat. No.: B6321486
CAS No.: 199730-47-7
M. Wt: 270.69 g/mol
InChI Key: OOUZCKKDCRCJBR-UHFFFAOYSA-N
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Description

Pentane, 5-[(3-chloropropyl)thio]-1,1,1,2,2-pentafluoro- is a chemical compound characterized by the presence of a pentane backbone substituted with a 3-chloropropylthio group and five fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentane, 5-[(3-chloropropyl)thio]-1,1,1,2,2-pentafluoro- typically involves a multi-step process. One common method includes the reaction of pentane derivatives with 3-chloropropylthiol under controlled conditions. The reaction is often facilitated by the presence of a catalyst and may require specific temperature and pressure settings to achieve optimal yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure the desired purity and quality. The process may also incorporate safety measures to handle the reactive intermediates and by-products generated during the synthesis.

Chemical Reactions Analysis

Types of Reactions

Pentane, 5-[(3-chloropropyl)thio]-1,1,1,2,2-pentafluoro- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a range of derivatives with different functional groups .

Scientific Research Applications

Pentane, 5-[(3-chloropropyl)thio]-1,1,1,2,2-pentafluoro- has several applications in scientific research:

Mechanism of Action

The mechanism by which Pentane, 5-[(3-chloropropyl)thio]-1,1,1,2,2-pentafluoro- exerts its effects involves interactions with specific molecular targets. The compound’s unique structure allows it to engage in various chemical reactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentane, 5-[(3-chloropropyl)thio]-1,1,1,2,2-pentafluoro- is unique due to its combination of a pentane backbone, a 3-chloropropylthio group, and five fluorine atoms. This specific arrangement imparts unique chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

5-(3-chloropropylsulfanyl)-1,1,1,2,2-pentafluoropentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClF5S/c9-4-2-6-15-5-1-3-7(10,11)8(12,13)14/h1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUZCKKDCRCJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(F)(F)F)(F)F)CSCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClF5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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